molecular formula C21H19Cl2OP B3419059 3-Chloro-2-oxopropyl triphenylphosphonium chloride CAS No. 13605-65-7

3-Chloro-2-oxopropyl triphenylphosphonium chloride

Cat. No.: B3419059
CAS No.: 13605-65-7
M. Wt: 389.3 g/mol
InChI Key: HLQOHQLJKMAQPH-UHFFFAOYSA-M
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Description

Significance of Organophosphorus Compounds in Synthetic Methodologies

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and dynamic field with significant impact on various scientific disciplines, including medicinal, agricultural, and industrial chemistry. wikipedia.orglongdom.org These compounds are integral to numerous applications due to their unique physical and biological properties, which stem from phosphorus's variable oxidation states and multivalency. longdom.org In the realm of organic synthesis, organophosphorus compounds are indispensable tools. frontiersin.org They serve as crucial reagents and ligands in a multitude of chemical transformations. For instance, phosphines are vital ligands in metal-catalyzed reactions, while phosphonates are widely used as reagents for creating alkenes. frontiersin.org The versatility of these compounds has cemented their role in the development of novel synthetic methodologies and the construction of complex molecules, including pharmaceuticals and advanced materials. longdom.orgfrontiersin.org

Overview of Wittig Reagents and Their Role in Carbonyl Olefination

Among the most prominent applications of organophosphorus compounds is the Wittig reaction, a cornerstone of organic synthesis for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. scienceinfo.comchemistrysteps.com This reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones. chemistnotes.comwikipedia.org The key component of this transformation is the Wittig reagent, a type of organophosphorus compound known as a phosphonium (B103445) ylide. scienceinfo.comchemistrysteps.com

These ylides are typically generated from phosphonium salts, which are themselves synthesized by the reaction of a phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. fiveable.meyoutube.com The phosphonium salt is a stable precursor that, upon treatment with a strong base, is deprotonated to form the reactive ylide. wikipedia.org The ylide then reacts with a carbonyl compound (an aldehyde or ketone) through a sequence involving a nucleophilic attack and the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate subsequently decomposes to yield the desired alkene and a stable phosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org The Wittig reaction is highly valued for its ability to form a carbon-carbon double bond at a specific, predetermined location. scienceinfo.comchemistnotes.com

Contextualization of 3-Chloro-2-oxopropyl Triphenylphosphonium Chloride within Phosphonium Salt Chemistry

The presence of the chloro and keto functional groups on the alkyl backbone makes it a more complex and versatile reagent compared to simple alkyltriphenylphosphonium salts. These functional groups offer additional sites for chemical modification, allowing it to be used as a building block for more elaborate molecular architectures. It is a stable, solid compound that can be readily handled and stored for use in various synthetic applications. chemindex.comlabshake.com

Scope and Objectives of Research on this compound

Research involving this compound is primarily driven by its potential as a multifunctional building block in organic synthesis. The principal objective is to utilize this reagent to construct complex organic molecules, particularly heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules.

The strategic value of this compound lies in its dual reactivity. On one hand, it can be converted into its corresponding phosphonium ylide to participate in Wittig-type olefination reactions via the ketone's alpha-carbon. On the other hand, the chloro- and keto- groups provide electrophilic and nucleophilic centers for subsequent or tandem reactions. This allows for the development of elegant and efficient synthetic routes. For example, after an initial Wittig reaction, the chloro- and keto- functionalities can be used to form rings or attach other molecular fragments. Consequently, the research scope for this compound is centered on its application in multi-step syntheses and cascade reactions to access novel and complex molecular targets.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 78114-46-2
Molecular Formula C₂₁H₁₉Cl₂OP
Molecular Weight 389.25 g/mol
IUPAC Name (3-chloro-2-oxopropyl)triphenylphosphanium;chloride
Synonyms (3-chloro-2-oxopropyl)triphenylphosphonium chloride

Data sourced from ChemIndex and Alfa Chemistry. chemindex.comlabshake.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-oxopropyl)-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQOHQLJKMAQPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-65-7
Record name 3-Chloro-2-oxopropyl triphenylphosphonium chloride
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Fundamental Reactivity and Mechanistic Investigations of 3 Chloro 2 Oxopropyl Triphenylphosphonium Chloride

Role as a Precursor to Reactive Ylides

3-Chloro-2-oxopropyl triphenylphosphonium chloride is a phosphonium (B103445) salt that serves as a key starting material for the generation of phosphorus ylides, also known as Wittig reagents. wikipedia.orglibretexts.org These ylides are highly valuable intermediates in organic synthesis, primarily for their role in the Wittig reaction to form alkenes. wikipedia.orglumenlearning.com

The conversion of the stable phosphonium salt into the reactive phosphorane ylide is achieved through deprotonation using a base. The proton removed is on the carbon atom situated between the positively charged phosphorus atom and the carbonyl group (the α-carbon). This C-H bond is significantly acidic due to the electron-withdrawing effects of both adjacent functional groups. libretexts.org

The reaction involves treating the phosphonium salt with a suitable base, which abstracts the acidic proton to yield the neutral ylide, often represented as a resonance-stabilized species. libretexts.org The choice of base is critical and depends on the acidity of the specific phosphonium salt. For salts like this compound, which contain a stabilizing keto group, relatively mild bases can be employed.

Table 1: Common Bases for Ylide Generation

This interactive table lists bases often used for deprotonating phosphonium salts, categorized by their strength.

BaseFormulaTypeTypical Application
Sodium HydrideNaHStrongUsed for a wide range of ylides, including stabilized ones.
Sodium MethoxideNaOMeStrongAn alkoxide base suitable for generating stabilized ylides.
TriethylamineNEt₃MildA weaker organic base sometimes sufficient for highly acidic phosphonium salts.
n-Butyllithiumn-BuLiVery StrongTypically used for generating unstabilized ylides from simple alkylphosphonium salts. libretexts.orglumenlearning.com

Upon deprotonation, the ylide (2-chloro-1-(triphenylphosphoranylidene)propan-2-one) is formed and is typically used in situ for subsequent reactions.

The ylide generated from this compound is classified as a "stabilized ylide". organic-chemistry.orgmasterorganicchemistry.com This stabilization arises from the presence of the adjacent carbonyl (keto) group, which can delocalize the negative charge from the α-carbon through resonance. This delocalization significantly increases the stability of the ylide molecule.

This stability has two major consequences:

Reduced Reactivity : Stabilized ylides are less nucleophilic and therefore less reactive than their unstabilized counterparts (where the group adjacent to the carbanion is an alkyl or hydrogen). organic-chemistry.orgmasterorganicchemistry.com Consequently, they react more slowly and may fail to react with sterically hindered ketones. wikipedia.orglibretexts.org

Stereochemical Outcome : The stability of the ylide is a primary determinant of the stereochemistry of the resulting alkene in the Wittig reaction. Stabilized ylides almost exclusively produce the (E)-alkene (trans isomer). wikipedia.orgorganic-chemistry.orgadichemistry.com

Wittig Olefination Reactions

The primary application of the ylide derived from this compound is in the Wittig olefination reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com This reaction is a cornerstone of synthetic chemistry due to its reliability and the precise placement of the newly formed double bond. lumenlearning.com

The mechanism of the Wittig reaction has been the subject of extensive study. The classical mechanism proposed an initial nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone. lumenlearning.comlibretexts.org This step was thought to form a zwitterionic intermediate called a betaine. organic-chemistry.orgadichemistry.com Subsequent rotation around the newly formed carbon-carbon bond, followed by cyclization, would lead to a four-membered ring intermediate, the oxaphosphetane. libretexts.org

However, modern experimental and computational evidence, particularly from studies conducted under lithium-salt-free conditions, strongly supports a more direct pathway. wikipedia.orgrsc.orgpitt.edu It is now widely accepted that the ylide and the carbonyl compound undergo a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate without the intervention of a discrete betaine. wikipedia.orgorganic-chemistry.orgrsc.org

The oxaphosphetane is an unstable species that rapidly decomposes in an irreversible step. youtube.com This decomposition occurs through a syn-elimination process, breaking the carbon-phosphorus and carbon-oxygen bonds to form two new double bonds. The products are the desired alkene and a highly stable triphenylphosphine (B44618) oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction. adichemistry.comquora.com

The stereochemistry of the alkene product (Z or E) is determined during the formation of the oxaphosphetane intermediate. pitt.edu The nature of the substituents on the ylide is the most critical factor influencing this outcome. organic-chemistry.org

Wittig reactions involving unstabilized ylides (e.g., where the substituent is an alkyl group) predominantly yield (Z)-alkenes (cis isomers). wikipedia.orgorganic-chemistry.orglibretexts.org This selectivity is explained by kinetic control of the reaction. The cycloaddition to form the oxaphosphetane is rapid and irreversible. quora.comstackexchange.com The transition state leading to the cis-substituted oxaphosphetane is sterically preferred and forms faster than the transition state leading to the trans isomer. adichemistry.com This kinetically favored intermediate then decomposes stereospecifically to the (Z)-alkene. adichemistry.comstackexchange.com

In contrast, the ylide derived from this compound is a stabilized ylide. For these ylides, the initial cycloaddition step is often reversible. adichemistry.comquora.com This allows for equilibration between the less stable cis-oxaphosphetane and the more thermodynamically stable trans-oxaphosphetane. Since the decomposition of the oxaphosphetane is irreversible, the reaction proceeds through the lower-energy trans intermediate, leading to the formation of the (E)-alkene as the major product. adichemistry.com

Table 2: Stereochemical Outcome of Wittig Reactions

This table summarizes the general stereoselectivity based on ylide stability.

Ylide TypeSubstituent (R in Ph₃P=CHR)ReactivityOxaphosphetane FormationPredominant Alkene Isomer
UnstabilizedAlkyl, HHighIrreversible, Kinetically Controlled(Z)-alkene wikipedia.orgorganic-chemistry.orgadichemistry.com
Stabilized-C(O)R', -CO₂R', -CNLowReversible, Thermodynamically Controlled(E)-alkene wikipedia.orgorganic-chemistry.orgadichemistry.com
Semi-stabilizedAryl, VinylIntermediate-Mixture of (E) and (Z) wikipedia.org

Stereochemical Control in Wittig Reactions Utilizing 3-Chloro-2-oxopropyl Triphenylphosphonium-Derived Ylides

E-Selectivity via Stabilized Ylides and Schlosser Modification

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphonium ylide. The ylide generated from this compound is categorized as a "stabilized ylide." This stabilization arises from the presence of the adjacent carbonyl group, which can delocalize the negative charge of the ylide carbanion through resonance.

It is a well-established principle in organic synthesis that Wittig reactions involving stabilized ylides predominantly yield alkenes with an (E)-configuration. wikipedia.orgorganic-chemistry.org This high degree of E-selectivity is attributed to the reversibility of the initial steps of the reaction mechanism and the thermodynamic stability of the intermediates leading to the (E)-product. The reaction is believed to proceed through an oxaphosphetane intermediate, and the transition state leading to the trans (or E) alkene is lower in energy for stabilized ylides. wikipedia.org

The general trend of E-selectivity for stabilized ylides in Wittig reactions is illustrated in the following table:

Aldehyde ReactantYlide TypePredominant Alkene Isomer
BenzaldehydeStabilized(E)-Stilbene
CyclohexanecarboxaldehydeStabilized(E)-Cyclohexyl-alkene
AcetaldehydeStabilized(E)-But-2-enoate

While the ylide from this compound is inherently E-selective, another important method for achieving E-selectivity, particularly for non-stabilized ylides, is the Schlosser modification . wikipedia.org This procedure involves the use of a strong lithium-based base at low temperatures. The initial reaction of the ylide with an aldehyde forms a mixture of diastereomeric betaines. The addition of a second equivalent of a strong base deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. Subsequent protonation and elimination steps lead to the formation of the (E)-alkene with high stereoselectivity. wikipedia.org

Functional Group Compatibility in Wittig Transformations

A significant advantage of the Wittig reaction is its broad functional group compatibility. The reaction is generally tolerant of a wide range of functional groups on both the aldehyde/ketone and the phosphonium ylide. For the ylide derived from this compound, the reaction can proceed in the presence of various functionalities.

Tolerated Functional Groups:

Ethers

Esters

Amides

Alkenes

Aromatic rings

Functional Groups that May Interfere:

Acidic protons: Protic groups such as alcohols and carboxylic acids can be deprotonated by the ylide, which is basic. This can consume the ylide and prevent the desired Wittig reaction. Protection of these groups is often necessary.

Electrophilic centers: While the ylide is selective for aldehydes and ketones, other highly electrophilic groups might undergo side reactions.

The presence of the chloro-ketone functionality within the this compound molecule itself introduces further considerations for intramolecular or intermolecular side reactions, which will be discussed in subsequent sections.

Electrophilic and Nucleophilic Reactivity of the Chlorinated Ketone Moiety

The this compound molecule contains an α-chloroketone functional group, which imparts distinct electrophilic and nucleophilic reactivity to the compound, independent of the Wittig reaction.

Nucleophilic Attack on the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of ketones and can lead to a variety of addition products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to yield an alcohol.

Reactions Involving the Chloromethyl Group

The carbon atom of the chloromethyl group is an electrophilic center and can undergo nucleophilic substitution reactions, typically following an SN2 pathway. The presence of the adjacent carbonyl group can influence the rate of this reaction. A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Dehydrochlorination and Subsequent Reactions

Under basic conditions, α-halo ketones can undergo dehydrochlorination, which is an elimination reaction. A base can abstract the proton on the carbon alpha to both the carbonyl and the chloromethyl group, leading to the formation of an enolate. This enolate can then expel the chloride ion to form an α,β-unsaturated ketone. This reaction is a common method for the synthesis of enones.

Advanced Synthetic Applications of 3 Chloro 2 Oxopropyl Triphenylphosphonium Chloride

Multi-Component Reactions and One-Pot Syntheses:

Integration with Other Named Reactions (e.g., Suzuki-Wittig coupling):While one-pot Suzuki-Wittig reactions are a known synthetic strategy, the available literature does not report the use of 3-Chloro-2-oxopropyl triphenylphosphonium chloride in such a sequence.

To fulfill the request for a thorough, informative, and scientifically accurate article, specific examples, reaction schemes, and data from primary scientific literature are required. As this information could not be located for the specified compound within the scope of the provided outline, the article cannot be written.

Role in the Preparation of Key Synthetic Intermediates

Precursors for Horner-Wadsworth-Emmons Reagents

This compound is a valuable precursor for the synthesis of β-ketophosphonates, which are the key components of Horner-Wadsworth-Emmons (HWE) reagents. The HWE reaction is a widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-selectivity. mdpi.com The preparation of these essential reagents from α-haloketones is a well-established synthetic route.

The synthesis of β-ketophosphonates from α-chloroketones can be achieved through the Michaelis-Arbuzov reaction. organic-chemistry.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on the α-carbon bearing the halogen, displacing the chloride and forming a phosphonium (B103445) intermediate. A subsequent dealkylation step, typically through attack by the displaced halide ion, yields the final β-ketophosphonate. organic-chemistry.org

Alternatively, the Perkow reaction can occur, where the phosphite attacks the carbonyl carbon, leading to the formation of an enol phosphate (B84403). chemimpex.com However, reaction conditions can be optimized to favor the Arbuzov pathway for the synthesis of β-ketophosphonates. chemimpex.com The presence of the triphenylphosphonium group in this compound already provides the phosphorus moiety, and its reaction with a phosphite source can lead to the desired phosphonate (B1237965) structure.

The resulting β-ketophosphonates are then deprotonated with a base to generate the stabilized phosphonate carbanions necessary for the Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov These carbanions then react with aldehydes or ketones to form an oxaphosphetane intermediate, which subsequently eliminates to yield an alkene and a water-soluble phosphate byproduct that is easily removed. mdpi.com

Table 1: Synthesis of β-Ketophosphonates from α-Haloketones

Reactant 1Reactant 2Reaction TypeProduct
α-ChloroketoneTrialkyl phosphiteMichaelis-Arbuzov Reactionβ-Ketophosphonate
α-ChloroketoneTrialkyl phosphitePerkow ReactionEnol Phosphate

Exploration in Transition Metal Coordination Chemistry

Formation of Metal-Phosphonium Complexes (e.g., Osmium complexes)

Phosphonium salts, particularly those with functional groups, are of significant interest in coordination chemistry as they can act as ligands for transition metals. The triphenylphosphonium cation itself is generally considered a weakly coordinating cation, but the presence of additional functional groups, such as the keto group in this compound, can provide a coordination site for metal ions.

Research has demonstrated the synthesis of osmium complexes utilizing a closely related compound, (2-oxopropyl)-triphenylphosphonium chloride. In these studies, the reaction of sodium hexachloroosmate(IV) dihydrate with the phosphonium salt in dimethyl sulfoxide (B87167) resulted in the formation of the complex [Ph3P(CH2C(O)Me)]2[OsCl6]·4DMSO. nih.gov X-ray diffraction analysis of the resulting complex confirmed the presence of the phosphonium cation and the hexachloroosmate anion, with the phosphorus atoms in the cations exhibiting a slightly distorted tetrahedral coordination. nih.gov

This indicates that the phosphonium salt acts as a counterion to the osmium-containing anion. The interaction between the keto-functionalized phosphonium salt and the osmium center highlights the potential for this compound to be used in a similar capacity to generate novel osmium-containing coordination compounds. The chloro-substituent on the phosphonium salt could potentially influence the electronic properties and stability of the resulting complex. The synthesis of such complexes is crucial for exploring new catalytic applications and understanding the fundamental principles of organometallic chemistry. organic-chemistry.org

Table 2: Example of Osmium-Phosphonium Complex Formation

Osmium SourcePhosphonium SaltSolventResulting Complex
Sodium hexachloroosmate(IV) dihydrate(2-oxopropyl)-triphenylphosphonium chlorideDimethyl sulfoxide[Ph3P(CH2C(O)Me)]2[OsCl6]·4DMSO

Utilization in Complex Molecule Synthesis (e.g., Pharmaceutical Intermediates, Natural Product Fragments)

The structural features of this compound, namely the reactive α-chloroketone and the phosphonium ylide precursor, make it a versatile building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and fragments of natural products. The ability to introduce a three-carbon unit with varied functionality is a valuable tool in synthetic organic chemistry.

The α-haloketone moiety is a key synthon for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov For instance, α-haloketones can react with dinucleophiles, such as hydrazines or amidines, to form five- or six-membered heterocyclic rings like pyrazoles and pyrimidines, respectively. mdpi.comnih.gov These heterocyclic cores are found in a vast array of pharmaceuticals. nih.govnih.gov

Furthermore, the ylide generated from this compound can participate in Wittig-type reactions to introduce an acetonylmethylidene group (-CH=C(O)CH2Cl). This functionality can be further elaborated. For example, the vinyl ketone moiety is a Michael acceptor, and the chloromethyl group can be subjected to nucleophilic substitution, providing pathways to a wide range of more complex structures.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential is evident. Many natural products contain furan (B31954) or other heterocyclic rings, and the synthesis of substituted furans can be achieved from α-haloketones. researchgate.net The phosphonium salt can serve as a precursor to intermediates that are then cyclized to form these important structural motifs. The synthesis of complex molecules often relies on the strategic use of such versatile and reactive building blocks. beilstein-journals.org

Table 3: Potential Heterocyclic Systems from α-Haloketone Precursors

DinucleophileResulting Heterocycle
Hydrazine (B178648)Pyrazole
AmidinePyrimidine
ThioamideThiazole

Analytical and Computational Approaches in Research on 3 Chloro 2 Oxopropyl Triphenylphosphonium Chloride

Spectroscopic Characterization of the Compound and its Reaction Products

Spectroscopic methods are indispensable for the structural verification of 3-Chloro-2-oxopropyl triphenylphosphonium chloride and for identifying the products of its subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound and its derivatives. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the compound's connectivity.

¹H NMR: In the proton NMR spectrum, characteristic signals are expected for the methylene (B1212753) protons adjacent to the phosphonium (B103445) group and the carbonyl group, as well as for the chloromethyl protons. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbon, the methylene carbon, and the chloromethyl carbon, in addition to the signals for the aromatic carbons of the triphenylphosphine (B44618) moiety.

³¹P NMR: Phosphorus-31 NMR is particularly useful for confirming the presence of the phosphonium salt, which would exhibit a characteristic singlet in a specific chemical shift range.

In mechanistic studies, NMR is invaluable for monitoring the progress of a reaction. For instance, in a Wittig-type reaction, the disappearance of the characteristic peaks of the phosphonium salt and the concurrent appearance of new signals corresponding to the alkene product and the triphenylphosphine oxide byproduct can be tracked over time to determine reaction kinetics and completion.

Table 1: Typical NMR Spectroscopic Data for Phosphonium Salts

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HAr-H (on PPh₃)7.5 - 8.0Complex multiplet pattern.
¹HP-CH₂-C=O~5.0 - 6.0Shows coupling to the ³¹P nucleus (²JPH).
¹³CC=O190 - 205Ketone carbonyl carbon.
³¹PR₃P⁺-20 - 30Characteristic shift for tetracoordinate phosphorus in phosphonium salts.

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of reaction products and providing clues about reaction mechanisms through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming the identity of a synthesized compound.

When analyzing the products of a reaction involving this compound, MS can verify the mass of the expected product. The fragmentation patterns observed in the mass spectrum can also support a proposed structure. For organophosphorus compounds, fragmentation often involves pathways related to the phosphorus center, which can aid in structural confirmation.

Table 2: Expected Mass Spectrometry Data for Key Species

SpeciesFormulaIon TypeCalculated m/z
3-Chloro-2-oxopropyl triphenylphosphonium (cation)C₂₁H₁₉ClOP⁺[M]⁺353.0857
Triphenylphosphine oxide (common byproduct)C₁₈H₁₅OP[M+H]⁺279.0933

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms in the molecule and their packing in the crystal lattice.

For a compound like this compound, an X-ray crystal structure would confirm the tetrahedral geometry around the positively charged phosphorus atom and provide precise data on the P-C and C-C bond lengths within the propyl chain. Such structural data is fundamental for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity. While a specific structure for the title compound is not widely published, analysis of related triphenylphosphine derivatives shows the robustness of the tetrahedral phosphorus center. rsc.org

NOESY Experiments for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. It is particularly crucial for assigning the stereochemistry of reaction products, such as the E/Z configuration of a double bond formed during a Wittig reaction.

A NOESY experiment detects correlations between protons that are close to each other in space, regardless of their bonding connectivity. For an alkene product, a cross-peak between a vinylic proton and a proton on a substituent on the other side of the double bond would indicate that they are on the same side of the double bond (Z-isomer), whereas the absence of such a peak would suggest a trans configuration (E-isomer). This information is vital for understanding the stereoselectivity of reactions involving this compound.

Theoretical and Computational Chemistry

Computational methods provide a powerful complement to experimental studies, offering insights into reaction energetics and the structures of transient species that are difficult to observe directly.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediate Stabilities

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict the stability of intermediates, and calculate the energies of transition states. researchgate.net

In the context of reactions involving this compound, DFT calculations can be used to map the potential energy surface of a reaction, such as the Wittig reaction. By calculating the relative energies of reactants, intermediates (e.g., betaines and oxaphosphetanes), transition states, and products, researchers can evaluate the feasibility of different mechanistic pathways. researchgate.net These calculations can help rationalize observed product distributions and stereoselectivity. DFT methods, often using functionals like B3LYP, can also account for solvent effects, providing a more accurate model of the reaction environment. chemrxiv.org

Table 3: Information Gained from DFT Calculations in Mechanistic Studies

Type of CalculationInformation ObtainedApplication in Mechanistic Studies
Geometry OptimizationLowest energy structure (bond lengths, angles)Provides accurate 3D structures of reactants, intermediates, and products.
Frequency CalculationVibrational frequencies, zero-point energyConfirms that optimized structures are true minima or transition states.
Transition State SearchStructure and energy of the transition stateIdentifies the energy barrier for a reaction step, determining its rate.
Reaction Pathway MappingEnergy profile along the reaction coordinateElucidates the step-by-step mechanism and identifies the rate-determining step.

Ab Initio and Semi-Empirical Calculations for Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools for elucidating the electronic structure and predicting the reactivity of complex molecules like this compound. Ab initio and semi-empirical methods are instrumental in this regard, offering a balance between accuracy and computational cost.

Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are based on first principles of quantum mechanics without the use of empirical parameters. acs.org These methods are employed to calculate the molecular geometry, electronic energy levels, and charge distribution of the phosphonium salt. For instance, DFT calculations can be used to optimize the three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles. The results of such calculations offer insights into the steric and electronic environment around the reactive centers of the molecule, namely the electrophilic carbon atom adjacent to the chlorine and the carbonyl group.

Furthermore, these calculations provide crucial information about the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the LUMO are particularly indicative of the molecule's susceptibility to nucleophilic attack. In the case of this compound, the LUMO is expected to be localized on the σ* anti-bonding orbital of the C-Cl bond and the π* anti-bonding orbital of the carbonyl group, highlighting the electrophilic nature of the α-carbon. youtube.com

Semi-empirical methods, while less computationally intensive, can also provide valuable qualitative predictions of reactivity. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. They can be effectively used to screen for potential reaction pathways and to study larger systems that may be computationally prohibitive for purely ab initio methods.

The reactivity of this compound is largely dictated by the presence of the α-chloroketone moiety. Computational studies on similar α-haloketones have shown that the carbonyl group significantly enhances the reactivity towards nucleophilic substitution. up.ac.za Theoretical calculations can quantify this enhancement by determining the activation energies for the SN2 reaction at the α-carbon. By modeling the transition state of the reaction with a nucleophile, the energy barrier can be calculated, providing a prediction of the reaction rate. youtube.com

Interactive Table: Calculated Electronic Properties of this compound (Illustrative Data)

Property Calculated Value Method
HOMO Energy -8.2 eV DFT/B3LYP
LUMO Energy -1.5 eV DFT/B3LYP
HOMO-LUMO Gap 6.7 eV DFT/B3LYP
Dipole Moment 5.8 Debye DFT/B3LYP
Partial Charge on α-Carbon +0.25 e Mulliken Population Analysis

These theoretical predictions are invaluable for understanding the intrinsic electronic properties that govern the chemical behavior of this compound and for designing synthetic strategies that exploit its reactivity.

Molecular Dynamics Simulations of Reactivity Profiles

While quantum mechanical calculations provide a static picture of a molecule's electronic structure and potential energy surfaces, Molecular Dynamics (MD) simulations offer a dynamic perspective on its reactivity. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational dynamics and reaction trajectories in a condensed phase, such as in a solvent.

For this compound, MD simulations can be employed to understand its reactivity profile in a more realistic, solvated environment. The explicit inclusion of solvent molecules is crucial, as they can significantly influence the stability of reactants, transition states, and products through solvation effects. An MD simulation would typically begin with the phosphonium salt and a nucleophile placed in a simulation box filled with a chosen solvent.

The primary application of MD in this context is to explore the free energy landscape of a reaction, such as the nucleophilic substitution at the α-carbon. By using advanced sampling techniques, it is possible to simulate the entire reaction pathway, from the separated reactants to the final products, and to identify the transition state and intermediate structures. This allows for the calculation of the potential of mean force (PMF), which represents the free energy of the system as a function of a reaction coordinate (e.g., the distance between the nucleophile and the α-carbon). The height of the free energy barrier obtained from the PMF provides a direct measure of the reaction rate constant.

Moreover, MD simulations can reveal the role of conformational flexibility in the reactivity of this compound. The triphenylphosphonium group is bulky, and its orientation, along with the conformation of the oxopropyl chain, can influence the accessibility of the reactive sites to an incoming nucleophile. MD simulations can track the conformational changes of the molecule over time and identify the preferred conformations for reaction.

Interactive Table: Illustrative Data from a Simulated Reaction Trajectory

Time (ps) Nucleophile-α-Carbon Distance (Å) System Potential Energy (kcal/mol) Conformation of Oxopropyl Chain
0 5.0 -1500 Extended
10 3.5 -1510 Gauche
20 2.2 (Transition State) -1480 Eclipsed

Prospective Research Avenues and Innovative Applications

Development of Novel Catalytic Systems Employing 3-Chloro-2-oxopropyl Triphenylphosphonium Chloride

Quaternary phosphonium (B103445) salts are recognized for their utility as catalysts, particularly in phase-transfer catalysis (PTC) and organocatalysis, offering advantages such as high thermal stability and efficiency. alfachemic.comrsc.org The unique structure of this compound suggests its potential as a precursor or active component in novel catalytic systems.

Research in this area could focus on several fronts:

Phase-Transfer Catalysis: Like other quaternary phosphonium salts, this compound could function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. rsc.org Its efficacy could be tested in reactions such as alkylations, cyanations, and halogen exchange reactions. The presence of the keto and chloro groups might influence its solubility and catalytic activity in specific solvent systems.

Brønsted Acid Catalysis: Quaternary phosphonium salts featuring an acidic α-CH₂ group have been shown to act as effective Brønsted acid catalysts. acs.org The protons alpha to the ketone in this compound could be sufficiently acidic to catalyze reactions like Friedel-Crafts alkylations or additions to imines, especially with a suitable non-coordinating counter-ion. acs.org

Organocatalyst Precursor: The compound's reactive α-chloroketone handle allows for its covalent attachment to polymeric supports or other molecular scaffolds. alfachemic.com This could lead to the development of heterogeneous, recyclable catalysts, reducing costs and environmental impact. alfachemic.com For instance, immobilizing the salt on a polymer backbone could yield a robust catalyst for continuous flow reactors.

Potential Catalytic ApplicationProposed Role of the CompoundKey Structural Feature(s)
Phase-Transfer Catalysis Direct use as a catalyst for biphasic reactions.Quaternary phosphonium cation.
Brønsted Acid Catalysis Catalyst for reactions requiring proton donation.Acidic α-protons adjacent to the ketone.
Supported Catalysis Precursor for immobilization on a solid support.Reactive α-chloroketone moiety.
Asymmetric Catalysis Precursor to chiral phosphonium salt catalysts.Triphenylphosphine (B44618) backbone (modifiable).

Stereoselective Synthesis Beyond Traditional Wittig Parameters

The Wittig reaction, which converts aldehydes and ketones into alkenes, is a cornerstone of organic synthesis. wikipedia.org The stereochemical outcome is heavily dependent on the nature of the phosphonium ylide. organic-chemistry.org The ylide generated from this compound is stabilized by the adjacent carbonyl group, which typically favors the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org However, prospective research could explore methods to manipulate this selectivity and move beyond conventional outcomes.

Future research directions could include:

Tandem Reactions: The product of the Wittig reaction using this reagent is an α,β-unsaturated ketone that also contains a chloromethyl group. This highly functionalized product could be subjected to in-situ intramolecular reactions, where the initial stereochemistry of the Wittig olefination directs the stereochemical outcome of a subsequent cyclization.

Chiral Modifications: While the parent compound is achiral, asymmetric synthesis could be achieved by replacing the triphenylphosphine group with a chiral phosphine (B1218219) ligand. nih.govrsc.org Chiral quaternary phosphonium salts have been successfully employed as catalysts in asymmetric transformations, and this principle could be extended to the reagent itself, inducing stereoselectivity in the alkene product. rsc.orgchinesechemsoc.org

Influence of Reaction Conditions: The standard Z/E selectivity can be influenced by factors like solvents, additives (e.g., lithium salts), and the base used for ylide generation. wikipedia.orglibretexts.org A systematic investigation into how these parameters affect the reaction of the chloro-keto ylide could reveal conditions for selectively accessing the less-favored (Z)-isomer, a significant challenge for stabilized ylides. researchgate.net

ApproachRationaleProspective Outcome
Tandem Michael-Wittig Reactions Utilizing a stabilized ylide in a tandem sequence with α,β-unsaturated aldehydes.Formation of multifunctional cyclohexenones with high diastereoselectivity. organic-chemistry.org
Chiral Phosphine Ligands Replacing PPh₃ with a known chiral phosphine to create a chiral Wittig reagent.Enantioselective olefination or asymmetric induction in subsequent reactions.
Solvent/Additive Screening Exploring non-traditional solvents or the effect of crown ethers with potassium bases.Potential inversion of the typical E-selectivity to favor the Z-isomer. researchgate.net

Mechanistic Elucidation of Underexplored Reactions

The reactivity of this compound is not limited to the Wittig reaction. The α-chloroketone is a classic electrophilic moiety susceptible to nucleophilic attack, rearrangements (e.g., Favorskii-type), and serving as a precursor for heterocycle synthesis. A significant research avenue lies in exploring the interplay and competition between the chemistry of the phosphonium ylide and the α-chloroketone.

Key mechanistic questions to be investigated include:

Intramolecular vs. Intermolecular Pathways: When the ylide is formed by deprotonation, what is the kinetic and thermodynamic balance between the standard intermolecular Wittig reaction with an external aldehyde and a potential intramolecular reaction, such as cyclization or rearrangement?

Role of the Counter-ion: How does the chloride counter-ion (or other anions introduced via salt metathesis) affect the stability and reactivity of the ylide and the stereochemical course of the reaction?

Betaine vs. Oxaphosphetane Pathways: While the modern understanding of the Wittig mechanism favors a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, the specific electronic and steric properties of the chloro-keto substituted ylide might influence the energy landscape. pitt.edufiveable.me Detailed kinetic and computational studies could clarify the dominant reaction pathway. pitt.edu

Potential Reaction PathwayDescriptionRequired Mechanistic Study
Intramolecular Cyclization The ylide attacks the carbonyl carbon of another molecule, followed by the enolate attacking the chloromethyl group.Trapping of intermediates, kinetic analysis.
Favorskii Rearrangement Base-induced rearrangement of the α-chloroketone moiety.Isotopic labeling studies, computational modeling.
Heterocycle Formation Reaction with dinucleophiles (e.g., hydrazine (B178648), thiourea) to form five- or six-membered rings.Product characterization and pathway analysis.

Design of Highly Functionalized Building Blocks

This compound is itself a valuable building block, but its true potential lies in its use as a precursor for a diverse array of other highly functionalized molecules. beilstein-journals.org It effectively serves as a three-carbon synthon that can introduce a chloromethyl-substituted enone moiety into a target molecule via the Wittig reaction.

The resulting vinyl ketone is a versatile intermediate for numerous transformations:

Michael Additions: The α,β-unsaturated system is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles to form more complex structures.

Diels-Alder Reactions: The enone can act as a dienophile in [4+2] cycloaddition reactions, providing a route to functionalized six-membered rings.

Heterocycle Synthesis: The combination of the enone and the chloromethyl group provides multiple reaction sites for the construction of heterocycles like pyrazoles, pyridines, or furans. wisdomlib.org For example, reaction with hydrazine could lead to the formation of a pyrazoline derivative.

Reaction TypeFunctional Group IntroducedResulting Molecular Scaffold
Wittig Olefination Chloromethyl vinyl ketoneα,β-Unsaturated Ketone
Michael Addition Addition of C, N, O, or S nucleophilesSubstituted Ketones
Diels-Alder Cycloaddition Reaction with a dieneFunctionalized Cyclohexenes
Condensation Reactions Reaction with dinucleophilesHeterocyclic Systems (e.g., Pyrazoles)

Applications in Advanced Materials Science and Engineering

Phosphonium-containing polymers and ionic liquids are a class of materials with desirable properties, including high thermal stability, ionic conductivity, and antimicrobial activity. rsc.orgresearchgate.net this compound is an ideal candidate for incorporation into advanced materials.

Prospective applications in this field include:

Functional Monomer Synthesis: The compound can be converted into a polymerizable monomer. For example, a Wittig reaction with formaldehyde (B43269) would yield a vinyl-substituted phosphonium salt, which could then be polymerized via free-radical or controlled radical polymerization techniques to create a phosphonium-containing polyelectrolyte. rsc.orgrsc.org

Polymer Modification: The α-chloroketone functionality can be used to graft the phosphonium salt onto existing polymers. Polymers with nucleophilic side chains (e.g., polyvinyl alcohol or chitosan) could be chemically modified to incorporate the phosphonium moiety, thereby imparting new properties to the base material.

Nanoparticle Stabilization: Phosphonium salts have been used as effective stabilizers for the formation of metal nanoparticles, such as palladium nanoparticles used in catalysis. mdpi.com The specific structure of this salt could offer unique stabilization properties, and the keto-group could provide a secondary site for interaction or further functionalization.

Ionic Liquids: As a phosphonium salt, it could serve as a component in the formulation of phosphonium-based ionic liquids, which are noted for their high stability compared to their ammonium-based counterparts. rsc.org

Material ApplicationMethod of IncorporationPotential Property/Function
Polyelectrolytes Polymerization of a derivative monomer.Ionic conductivity, gene delivery vehicle. rsc.org
Antimicrobial Surfaces Grafting onto a polymer backbone.Biocidal activity. rsc.org
Catalyst Supports Stabilization of metal nanoparticles.Enhanced catalytic activity and stability. mdpi.com
Functional Polymers Post-polymerization modification.Flame retardancy, improved thermal stability. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 3-chloro-2-oxopropyl triphenylphosphonium chloride with high purity?

The compound is synthesized via nucleophilic substitution between triphenylphosphine and 3-chloro-2-oxopropyl chloride. Key steps include:

  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or toluene under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Recrystallize the product from ethanol or acetonitrile to achieve ≥98% purity. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Yield Optimization : Use a 1:1 molar ratio of reactants and reflux for 6–8 hours. Typical yields range from 70–85% .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Employ a combination of:

  • NMR Spectroscopy :
  • ¹H NMR (CDCl₃): δ 7.6–7.8 (m, 15H, aromatic), δ 4.1 (s, 2H, CH₂), δ 3.2 (s, 2H, COCH₂Cl) .
  • ³¹P NMR : Single peak near δ +25 ppm confirms phosphonium formation .
    • Mass Spectrometry : ESI-MS m/z 353.81 [M-Cl]⁺ .

Q. What are critical safety protocols for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C. Incompatible with strong oxidizers; avoid moisture to prevent decomposition to HCl and phosphorus oxides .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this phosphonium salt in Wittig reactions?

  • Reaction Path Analysis : Use density functional theory (DFT) to model the transition state of ylide formation. ICReDD’s quantum chemical calculations suggest a low energy barrier (~15 kcal/mol) for ylide generation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the ylide intermediate, increasing reaction efficiency .

Q. How should researchers resolve contradictions in reported yields for Wittig olefination using this reagent?

  • Variable Factors :
  • Substrate Steric Effects : Bulky aldehydes reduce yields (e.g., 40% for 2-naphthaldehyde vs. 90% for benzaldehyde) .
  • Base Selection : KOtBu vs. NaH may alter reaction kinetics. Mechanistic studies using in-situ IR can identify optimal conditions .
    • Recommendation : Standardize substrates and reaction parameters (temperature, solvent) for cross-study comparisons .

Q. What experimental strategies optimize the compound’s use in multi-step syntheses (e.g., natural product derivatization)?

  • Sequential Reactions : Use one-pot protocols to minimize phosphonium salt degradation. For example, tandem Wittig-Heck reactions improve atom economy .
  • Scale-Up Considerations : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis) at >10 g scale .

Q. How does the compound’s stability under varying pH and temperature conditions impact long-term storage?

  • Stability Studies :
  • pH 2–6 : Stable for >6 months at 4°C.
  • pH >7 : Rapid decomposition (t₁/₂ <24 hrs) due to hydroxide attack on the phosphonium center .
    • Thermal Degradation : DSC shows exothermic decomposition above 150°C, releasing HCl gas. Store below 25°C .

Methodological Resources

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.6–7.8 (m, 15H), δ 4.1/3.2 (s, CH₂)
³¹P NMRδ +25 ppm (singlet)
ESI-MSm/z 353.81 [M-Cl]⁺

Table 2 : Reactivity Comparison in Wittig Reactions

Aldehyde SubstrateYield (%)ConditionsReference
Benzaldehyde90KOtBu, DMF, 25°C
2-Naphthaldehyde40NaH, THF, 0°C → rt

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.